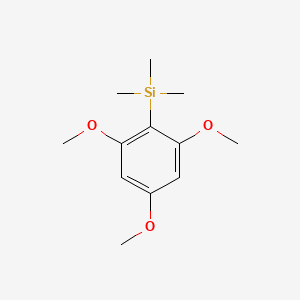
Trimethyl(2,4,6-trimethoxyphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2,4,6-trimethoxyphenyl)silane is an organosilicon compound with the molecular formula C₁₂H₂₀O₃Si. It is characterized by the presence of a trimethoxyphenyl group attached to a trimethylsilyl group.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(2,4,6-trimethoxyphenyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with 2,4,6-trimethoxyphenylmagnesium bromide. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the preparation of the Grignard reagent, followed by its reaction with chlorotrimethylsilane under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
Trimethyl(2,4,6-trimethoxyphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used to introduce substituents onto the aromatic ring.
Hydrolysis: Acidic or basic aqueous solutions are commonly used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products include brominated or nitrated derivatives of the trimethoxyphenyl group.
Hydrolysis: The major product is the corresponding silanol, which can further condense to form siloxanes.
科学研究应用
Trimethyl(2,4,6-trimethoxyphenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: It serves as a building block for the preparation of silane coupling agents and surface modifiers.
Biological Studies: The compound’s derivatives have been investigated for their potential biological activities, including anti-cancer and anti-microbial properties.
作用机制
The mechanism of action of trimethyl(2,4,6-trimethoxyphenyl)silane and its derivatives often involves interactions with specific molecular targets. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The trimethylsilyl group can also facilitate the delivery of the active moiety to the target site by enhancing the compound’s lipophilicity .
相似化合物的比较
Similar Compounds
Trimethoxyphenylsilane: Similar in structure but lacks the trimethylsilyl group.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains three trimethoxyphenyl groups attached to a phosphorus atom.
Uniqueness
Trimethyl(2,4,6-trimethoxyphenyl)silane is unique due to the presence of both the trimethoxyphenyl and trimethylsilyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and industrial applications .
生物活性
Trimethyl(2,4,6-trimethoxyphenyl)silane is a silane compound characterized by its unique structure, which includes a trimethoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections summarize the biological activity of this compound based on available research findings.
- Molecular Formula : C₁₃H₂₂O₃Si
- Molecular Weight : 270.397 g/mol
- CAS Number : 61040-74-2
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of methoxy groups in the phenyl ring may enhance the antimicrobial activity of this compound.
Anticancer Activity
Research has indicated that compounds derived from or related to trimethoxyphenyl silanes can demonstrate potent anticancer properties. For instance:
- Cytotoxicity in HepG2 Cells :
-
Mechanism of Action :
- The apoptotic effects were assessed through flow cytometry, revealing that these compounds could induce apoptosis by modulating mitochondrial membrane potential and regulating proteins such as Bcl-2 and p53 .
- Compounds with dimethoxy phenyl and trimethoxy phenyl moieties showed promising results in inhibiting β-tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics .
Antimicrobial Activity
The antimicrobial potential of this compound has been suggested based on structural analogs:
- Broad Spectrum Activity : Compounds with similar functional groups have demonstrated activity against a variety of pathogens including bacteria and fungi. The methoxy groups are believed to enhance lipophilicity and membrane penetration, contributing to their antimicrobial efficacy .
Data Summary Table
| Biological Activity | Cell Line/Pathogen | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 1.38 - 3.21 | |
| Antimicrobial | Various Pathogens | Not specified |
Case Studies
- Case Study on Apoptosis Induction :
- Inhibition of Tumor Cell Migration :
属性
CAS 编号 |
36086-05-2 |
|---|---|
分子式 |
C12H20O3Si |
分子量 |
240.37 g/mol |
IUPAC 名称 |
trimethyl-(2,4,6-trimethoxyphenyl)silane |
InChI |
InChI=1S/C12H20O3Si/c1-13-9-7-10(14-2)12(16(4,5)6)11(8-9)15-3/h7-8H,1-6H3 |
InChI 键 |
SWNQQMHNOJGMGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















